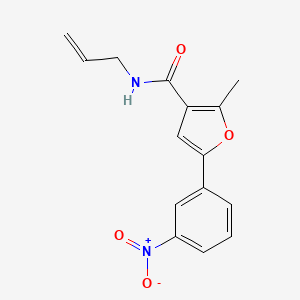

2-methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide, also known as MNPC, is a synthetic compound that has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research has shown that derivatives of furan-3-carboxamide possess significant antimicrobial activities. For instance, triorganotin(IV) carboxylates derived from a related Schiff base demonstrated potent in vitro antimicrobial activities against a range of fungi and bacteria. These compounds, particularly the butyl-containing complexes, exhibited higher biocide activity compared to control drugs, suggesting a promising application in antimicrobial treatments (Dias et al., 2015).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines, including derivatives with furan-2-yl groups, have been synthesized and shown to be effective antiprotozoal agents. These compounds displayed strong DNA affinities and exhibited excellent in vivo activity against trypanosomal STIB900 mouse model, highlighting their potential as treatments for protozoal infections (Ismail et al., 2004).

Corrosion Inhibition

Furan-2-yl derivatives have also been studied for their corrosion protection capacity on carbon steel in HCl medium. Compounds with furan-2-yl groups showed high inhibition efficiency, with the efficiency varying based on the structure of the molecule. This suggests their utility as corrosion inhibitors in industrial applications (Palayoor et al., 2017).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of certain chalcone derivatives with furan-2-yl groups has been investigated. These studies provide insights into the intramolecular charge transfer interactions and the stabilization of molecules in their singlet excited state compared to the ground state. Such research is foundational for the development of materials for optoelectronic devices (Kumari et al., 2017).

Propiedades

IUPAC Name |

2-methyl-5-(3-nitrophenyl)-N-prop-2-enylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-3-7-16-15(18)13-9-14(21-10(13)2)11-5-4-6-12(8-11)17(19)20/h3-6,8-9H,1,7H2,2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOQQQHLGZEUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2859133.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)

![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)